A Comprehensive Technical Guide to 4'-Chloro-5-fluoro-2-hydroxybenzophenone: Properties, Applications, and Protocols
A Comprehensive Technical Guide to 4'-Chloro-5-fluoro-2-hydroxybenzophenone: Properties, Applications, and Protocols
Executive Summary: This document provides an in-depth technical analysis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone, a halogenated aromatic ketone of significant interest in industrial and pharmaceutical research. We will explore its core chemical and physical properties, outline a representative synthetic pathway with mechanistic insights, detail its primary applications as a UV absorber and a synthetic intermediate, and provide standardized protocols for its analysis and safe handling. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile compound.
Introduction and Molecular Overview
4'-Chloro-5-fluoro-2-hydroxybenzophenone, with the CAS Number 62433-26-5, is a polysubstituted benzophenone.[1][2][3][4] Its structure, featuring a hydroxyl group ortho to the carbonyl bridge and halogen substitutions on both phenyl rings, is fundamental to its chemical behavior and utility. The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen imparts significant photostability, making it an effective absorber of ultraviolet (UV) radiation. This property is paramount to its application as a photostabilizer in various materials.[2][5] Furthermore, its reactive sites make it a valuable building block in organic synthesis, particularly as an intermediate for more complex molecules in pharmaceutical development.[2][5]
Caption: Molecular Structure of 4'-Chloro-5-fluoro-2-hydroxybenzophenone.
Physicochemical and Spectroscopic Properties
The precise characterization of 4'-Chloro-5-fluoro-2-hydroxybenzophenone is essential for its application and quality control. Its physical and spectroscopic data provide a definitive fingerprint for identification and purity assessment.
Core Physical Properties
The fundamental physical properties are summarized below. The compound typically appears as a crystalline powder with a color ranging from white to light yellow-green.[2] Its melting point is sharp and well-defined, consistent with a pure substance.
| Property | Value | Source(s) |
| CAS Number | 62433-26-5 | [1][3] |
| Molecular Formula | C₁₃H₈ClFO₂ | [1][2][3] |
| Molecular Weight | 250.65 g/mol | [1][2][3] |
| IUPAC Name | (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | [3] |
| Appearance | White to yellow to green powder/crystal | [2] |
| Melting Point | 66 - 70 °C | [2] |
| Purity (Typical) | ≥97% (GC) | [2] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the molecular structure and is a cornerstone of quality control.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the arrangement of protons and carbon atoms, respectively. The chemical shifts and coupling constants provide unequivocal evidence of the substitution pattern on the aromatic rings.[3][6]
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Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight of 250.65 g/mol and provides a characteristic fragmentation pattern that serves as a molecular fingerprint.[3]
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Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. A broad absorption band is typically observed for the hydroxyl (-OH) group, while a strong, sharp peak indicates the carbonyl (C=O) group.[3]
Synthesis and Mechanistic Insights
The most logical and widely practiced method for synthesizing benzophenones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct and efficient route to constructing the diaryl ketone framework.
Proposed Synthetic Workflow
The synthesis involves the acylation of 4-fluorophenol with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed workflow for the synthesis of the target compound.
Mechanistic Causality
The choice of the Friedel-Crafts acylation is dictated by its efficiency. The Lewis acid, AlCl₃, coordinates with the 4-chlorobenzoyl chloride, forming a highly electrophilic acylium ion. The hydroxyl group of 4-fluorophenol is a strong ortho-, para-director. The acylation occurs predominantly at the ortho position due to the directing effect of the hydroxyl group, which outweighs the deactivating effect of the fluorine atom.
Experimental Protocol: Synthesis
This protocol is a representative procedure. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).
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Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise to the suspension. Following this, add 4-fluorophenol (1.1 equivalents) dissolved in the same solvent via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
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Validation: Confirm the identity and purity of the product using NMR, MS, and melting point analysis.
Key Applications in Research and Industry
The unique structure of 4'-Chloro-5-fluoro-2-hydroxybenzophenone underpins its use in several high-value applications.
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UV Absorption and Photostabilization: As a hydroxybenzophenone, it is an excellent UV absorber. It is incorporated into cosmetics, sunscreens, plastics, and coatings to protect materials from photodegradation caused by UV light.[2][5][7] The absorbed energy is safely dissipated as heat through a reversible keto-enol tautomerization process, preventing the generation of harmful free radicals.
-
Pharmaceutical Intermediate: This compound serves as a key starting material or intermediate in the synthesis of various pharmaceutical agents. Its structure is found within molecules investigated for a range of therapeutic activities. It is also known as a related compound or impurity in the synthesis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate.[8][9]
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Material Science: In the polymer industry, it functions as a photostabilizer, enhancing the durability and lifespan of plastics exposed to sunlight.[5][7]
Analytical Methodologies
Purity assessment is crucial for ensuring product quality and performance. Gas Chromatography (GC) is a standard method for this purpose.
Protocol: Purity Analysis by Gas Chromatography (GC)
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Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a suitable solvent like acetone or ethyl acetate to prepare a 1 mg/mL solution.
-
Instrument Setup:
-
GC System: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperatures: Injector at 250 °C, Detector at 300 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak should be consistent with that of a certified reference standard.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety.
Hazard Identification
The compound is classified with the following GHS hazards:[3][10]
| Hazard Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Safe Handling and PPE
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[10]
-
Avoid generating dust.[10]
-
Wear appropriate PPE: nitrile gloves, a lab coat, and chemical safety goggles.[10]
-
After handling, wash hands thoroughly.[11]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[2][12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[10][12]
References
-
4'-Chloro-5-fluoro-2-hydroxybenzophenone. StruChem. [Link]
-
4'-Chloro-5-fluoro-2-hydroxybenzophenone. PubChem, National Center for Biotechnology Information. [Link]
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4'-CHLORO-5-FLUORO-2-HYDROXYBENZOPHENONE. Global Substance Registration System (GSRS). [Link]
-
4-Chloro-4-Hydroxy Benzophenone. Sihauli Chemicals Private Limited. [Link]
-
4'-Chloro-2-hydroxybenzophenone - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4'-Chloro-5-fluoro-2-hydroxybenzophenone | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 4'-CHLORO-5-FLUORO-2-HYDROXYBENZOPHENONE(62433-26-5) 1H NMR spectrum [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Chloro-4-Hydroxy Benzophenone - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 9. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
